molecular formula C21H17N3O5S B2921252 (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1173347-68-6

(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2921252
M. Wt: 423.44
InChI Key: HYRPUFMBJVYCCK-LSDHQDQOSA-N
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Description

(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17N3O5S and its molecular weight is 423.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Benzothiazole and oxazole derivatives have been synthesized and evaluated for various biological activities. The synthesis methods often involve reactions of aminophenyl benzothiazole structures with different heterocyclic rings. For example, a study by Yurttaş, Tay, and Demirayak (2015) synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, revealing significant anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Similarly, derivatives containing the benzothiazole nucleus synthesized via ultrasound irradiation showed promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).

Antitumor and Anti-inflammatory Activities

Compounds featuring benzothiazole and oxazole rings have been reported to exhibit antitumor and anti-inflammatory activities. Al-Suwaidan et al. (2016) discovered that certain quinazolinone analogues demonstrated broad-spectrum antitumor activity, highlighting the potential of these derivatives in cancer treatment (Al-Suwaidan et al., 2016). Tariq et al. (2018) synthesized benzothiazole/oxazole derivatives with anti-inflammatory activity and p38α MAP kinase inhibition, offering insights into the design of new anti-inflammatory drugs (Tariq, Kamboj, Alam, & Amir, 2018).

Antimicrobial and Anticonvulsant Evaluation

Further research into benzothiazole and oxazole derivatives has explored their antimicrobial and anticonvulsant potentials. Fahim and Ismael (2019) investigated sulphonamide derivatives incorporating benzothiazole for their antimicrobial activity, demonstrating the versatility of these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019). Nath et al. (2021) designed and synthesized indoline derivatives with benzothiazole acetamide, showing significant anticonvulsant activity in experimental models (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Corrosion Inhibition

Interestingly, benzothiazole derivatives have also been studied for their applications outside of biomedicine, such as in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives that exhibited high corrosion inhibition efficiency for steel in acidic solutions, highlighting the potential for these compounds in industrial applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

properties

IUPAC Name

N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-4-11-23-18-15(27-2)9-10-16(28-3)19(18)30-20(23)22-17(25)12-24-13-7-5-6-8-14(13)29-21(24)26/h1,5-10H,11-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRPUFMBJVYCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=NC(=O)CN3C4=CC=CC=C4OC3=O)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

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